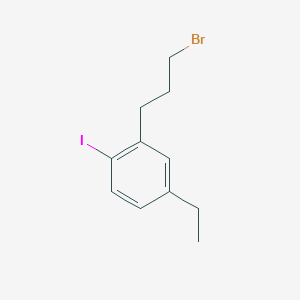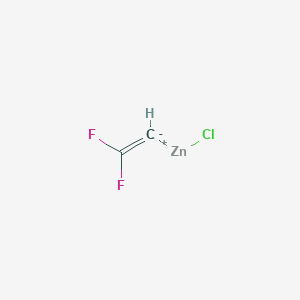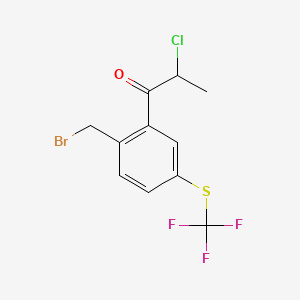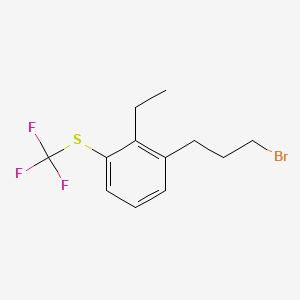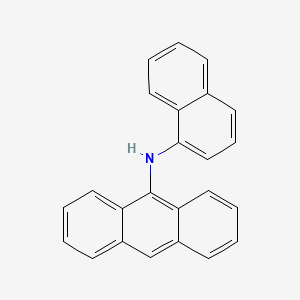
9-Anthracenamine, N-1-naphthalenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Anthracenamine, N-1-naphthalenyl-: is an organic compound with the molecular formula C24H17N . It is a derivative of anthracene and naphthalene, two polycyclic aromatic hydrocarbons. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Anthracenamine, N-1-naphthalenyl- typically involves the reaction of 9-anthracenamine with 1-naphthylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of 9-Anthracenamine, N-1-naphthalenyl- may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 9-Anthracenamine, N-1-naphthalenyl- can undergo oxidation reactions, typically resulting in the formation of quinones or other oxidized derivatives.
Reduction: This compound can also be reduced to form various amine derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can occur on the aromatic rings of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine, while nitration typically involves nitric acid and sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various amine compounds.
Applications De Recherche Scientifique
Chemistry: In chemistry, 9-Anthracenamine, N-1-naphthalenyl- is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the study of aromaticity and electronic properties.
Biology: In biological research, this compound can be used as a fluorescent probe due to its ability to emit light when exposed to ultraviolet radiation. This property makes it useful in imaging and diagnostic applications.
Medicine: In medicine, derivatives of 9-Anthracenamine, N-1-naphthalenyl- are being explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials that require stable aromatic compounds.
Mécanisme D'action
The mechanism of action of 9-Anthracenamine, N-1-naphthalenyl- involves its interaction with various molecular targets. In biological systems, it can bind to specific proteins or nucleic acids, altering their function. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
9-Anthracenamine: A simpler derivative of anthracene.
1-Naphthylamine: A derivative of naphthalene.
Anthracene: A polycyclic aromatic hydrocarbon.
Naphthalene: Another polycyclic aromatic hydrocarbon.
Uniqueness: What sets 9-Anthracenamine, N-1-naphthalenyl- apart from these similar compounds is its combined structure, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with other molecules.
Propriétés
Numéro CAS |
101228-53-9 |
|---|---|
Formule moléculaire |
C24H17N |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
N-naphthalen-1-ylanthracen-9-amine |
InChI |
InChI=1S/C24H17N/c1-4-12-20-17(8-1)11-7-15-23(20)25-24-21-13-5-2-9-18(21)16-19-10-3-6-14-22(19)24/h1-16,25H |
Clé InChI |
XMNYULMIIKXPGE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC=C2NC3=C4C=CC=CC4=CC5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


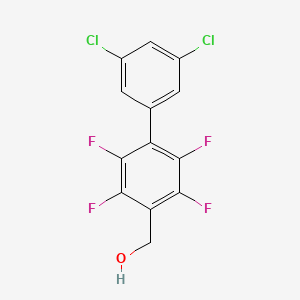



![tert-Butyl (3S)-3-[(2,2,2-trifluoroacetamido)methyl]piperidine-1-carboxylate](/img/structure/B14070118.png)
![Methyl 4-[(2-phenylhydrazinylidene)methyl]benzoate](/img/structure/B14070123.png)
